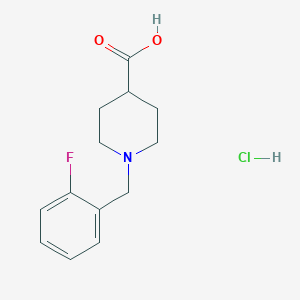

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2.ClH/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17;/h1-4,10H,5-9H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAVHFIWTJLISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form.

Análisis De Reacciones Químicas

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Aplicaciones Científicas De Investigación

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Key Observations:

Fluorine (target compound) balances lipophilicity and electronic effects. Heterocyclic Groups: The thiophene group in introduces π-π stacking interactions, useful in receptor binding. Methoxy Groups: Improve water solubility (), critical for formulation.

Biological Activity: Piperidine-4-carboxylic acid derivatives are associated with enzyme inhibition (). Remifentanil hydrochloride, a piperidine opioid derivative (), highlights the pharmacological versatility of this scaffold.

Synthetic Accessibility :

- Most analogs are synthesized via nucleophilic substitution or coupling reactions (). The 2-fluorobenzyl group may require specialized fluorinated reagents.

Research Findings and Implications

- Structure-Activity Relationship (SAR): Fluorine at the 2-position (target compound) may reduce oxidative metabolism compared to non-fluorinated analogs, extending half-life. Bulkier substituents (e.g., 4-bromo in ) could sterically hinder target binding but improve selectivity.

Physicochemical Properties :

- Hydrochloride salts enhance aqueous solubility, critical for parenteral formulations.

Actividad Biológica

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and its structure features a piperidine ring with a carboxylic acid functional group and a fluorobenzyl substituent. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways.

- Target Interactions : The compound is believed to engage with neurotransmitter receptors and enzymes involved in signal transduction pathways, potentially modulating neurotransmission and cellular responses.

- Pharmacodynamics : Its action may involve inhibition or activation of target receptors, leading to downstream effects such as altered gene expression or enzyme activity.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, although specific mechanisms remain to be fully elucidated. The structural features of the compound likely contribute to its ability to penetrate bacterial membranes .

Anticancer Studies

A study highlighted the compound's efficacy against cancer cells through a three-component cycloaddition reaction leading to derivatives with improved cytotoxicity. The presence of the piperidine moiety was essential for its interaction with protein binding sites, enhancing its anticancer potential .

Antimicrobial Research

In vitro assays have demonstrated that derivatives of this compound possess significant antibacterial properties. These findings were supported by docking studies that suggest favorable binding interactions with bacterial targets, which could lead to the development of new antibiotics .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is vital for assessing its therapeutic potential:

- Absorption and Distribution : The lipophilicity imparted by the fluorobenzyl group enhances membrane permeability, facilitating cellular uptake.

- Metabolism : The compound is likely metabolized via cytochrome P450 enzymes, which could affect its bioavailability and efficacy in vivo.

- Excretion : Renal excretion is anticipated as a primary route for elimination, necessitating further studies on its metabolites.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the critical steps in synthesizing 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Ester Hydrolysis : React methyl esters (e.g., methyl piperidine-4-carboxylate derivatives) with hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours to yield the carboxylic acid .

Catalytic Coupling : Use palladium diacetate and tert-butyl XPhos under inert atmospheres (40–100°C) for cross-coupling reactions, ensuring optimal ligand-catalyst ratios .

Purification : Recrystallize intermediates using ethanol or aqueous solutions to isolate high-purity solids .

Advanced: How can computational chemistry optimize reaction conditions for piperidine derivatives?

Methodological Answer:

Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to predict transition states and energetics, narrowing experimental conditions .

Data-Driven Feedback : Integrate experimental results (e.g., yields, byproducts) into machine learning models to refine computational predictions iteratively .

Solvent/Catalyst Screening : Use molecular docking simulations to assess catalyst-substrate interactions, reducing trial-and-error in selecting tert-butyl alcohol or acetonitrile as solvents .

Basic: What analytical techniques validate the purity of intermediates?

Methodological Answer:

Melting Point Analysis : Confirm identity via comparison with literature values (e.g., 181.2–183.0°C for acetylpiperidine intermediates) .

NMR Spectroscopy : Analyze ¹H/¹³C NMR shifts (e.g., δ 2.1–4.5 ppm for piperidine protons) to detect residual solvents or unreacted starting materials .

Chromatography : Use HPLC with methanol/buffer mobile phases (65:35) and sodium 1-octanesulfonate to resolve polar impurities .

Advanced: How to resolve discrepancies in spectroscopic data of fluorinated intermediates?

Methodological Answer:

Isotopic Labeling : Introduce deuterated solvents (e.g., D₂O) to distinguish exchangeable protons in NMR spectra .

2D NMR Techniques : Employ COSY or HSQC to resolve overlapping signals in fluorobenzyl or piperidine regions .

Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) to verify assignments .

Basic: What are the physicochemical properties of this compound?

Methodological Answer:

Molecular Weight : 165.6 g/mol (hydrochloride salt form) .

Solubility : Hydrochloride salts are typically water-soluble; partition coefficients (logP ~0.28) can be estimated via shake-flask methods .

Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>180°C) .

Advanced: How to design experiments addressing low yields in fluorobenzyl coupling reactions?

Methodological Answer:

Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with phosphine ligands (XPhos, SPhos) under varying temperatures (40–120°C) .

Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry of cesium carbonate or alkyl halides .

Inert Atmosphere Control : Employ Schlenk lines or gloveboxes to minimize oxygen/moisture interference in sensitive cross-couplings .

Basic: What quality control standards ensure hydrochloride salt purity?

Methodological Answer:

Purity Criteria : ≥98% by HPLC, with single impurities ≤0.5% (w/w) .

Ion Chromatography : Quantify chloride content via ion-exchange chromatography to confirm stoichiometry of the hydrochloride salt .

Residual Solvents : Use gas chromatography (GC) to detect traces of acetonitrile or dioxane (<100 ppm per ICH guidelines) .

Advanced: How to integrate chemical software into reaction design workflows?

Methodological Answer:

Virtual Screening : Use Schrödinger Suite or Gaussian for transition state modeling, prioritizing reactions with ΔG‡ <25 kcal/mol .

Process Simulation : Optimize reactor designs (e.g., batch vs. flow) using Aspen Plus to predict heat/mass transfer limitations .

Data Security : Implement encrypted databases (e.g., LabArchives) to protect sensitive reaction data and comply with IP protocols .

Basic: What are common pitfalls in recrystallizing piperidine hydrochloride salts?

Methodological Answer:

Solvent Selection : Avoid high-boiling solvents (e.g., DMF); use ethanol/water mixtures for gradual crystallization .

pH Control : Maintain acidic conditions (pH 4–5) during recrystallization to prevent freebase formation .

Cooling Rate : Slow cooling (0.5°C/min) enhances crystal purity by minimizing occluded impurities .

Advanced: How to address contradictions in catalytic efficiency across similar reactions?

Methodological Answer:

Kinetic Profiling : Conduct time-resolved in-situ IR spectroscopy to monitor intermediate formation rates .

Ligand Libraries : Test structurally diverse ligands (e.g., Buchwald vs. Josiphos) to identify steric/electronic effects on turnover frequency .

Cross-Experiment Meta-Analysis : Apply statistical tools (e.g., ANOVA) to isolate variables (temperature, solvent polarity) causing yield disparities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.